molecular formula C8H12N2O7 B1267005 L-beta-aspartyl-L-aspartic acid CAS No. 60079-22-3

L-beta-aspartyl-L-aspartic acid

Cat. No.: B1267005
CAS No.: 60079-22-3
M. Wt: 248.19 g/mol
InChI Key: KXAWLANLJYMEGB-UHFFFAOYSA-N
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Description

L-beta-Aspartyl-L-aspartic acid , also known as L-B-aspartyl-L-aspartate, belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond. This compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa).

Biochemical Analysis

Biochemical Properties

L-beta-aspartyl-L-aspartic acid plays a significant role in biochemical reactions. It interacts with several enzymes, including aspartate aminotransferase and aspartate-semialdehyde dehydrogenase. Aspartate aminotransferase catalyzes the transfer of an amino group from aspartate to alpha-ketoglutarate, forming oxaloacetate and glutamate. Aspartate-semialdehyde dehydrogenase is involved in the biosynthesis of essential amino acids like lysine, methionine, and threonine. These interactions highlight the importance of this compound in amino acid metabolism and other cellular processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in the citric acid cycle and the urea cycle, thereby impacting energy production and nitrogen metabolism. Additionally, this compound can modulate the expression of genes related to these metabolic pathways, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. For example, it binds to aspartate aminotransferase, facilitating the transfer of amino groups. This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, this compound can inhibit or activate other enzymes, leading to changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can alter cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve energy production. At high doses, it can lead to toxic effects, including oxidative stress and mitochondrial dysfunction. These threshold effects highlight the importance of carefully regulating the dosage of this compound in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the citric acid cycle and the urea cycle. It interacts with enzymes such as aspartate aminotransferase and aspartate-semialdehyde dehydrogenase, influencing the flux of metabolites through these pathways. These interactions can affect the levels of key metabolites, such as oxaloacetate and glutamate, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can participate in energy production and metabolic processes. The localization of this compound can also affect its interactions with enzymes and other proteins, further influencing its biochemical properties .

Properties

IUPAC Name

2-[(3-amino-3-carboxypropanoyl)amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O7/c9-3(7(14)15)1-5(11)10-4(8(16)17)2-6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAWLANLJYMEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298002
Record name beta-Aspartylaspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-beta-aspartyl-L-aspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60079-22-3
Record name NSC120024
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name beta-Aspartylaspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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